molecular formula C10H8FN3O B275114 2-(4-fluoroanilino)-4(3H)-pyrimidinone

2-(4-fluoroanilino)-4(3H)-pyrimidinone

Cat. No.: B275114
M. Wt: 205.19 g/mol
InChI Key: FNLBEMGGJIKKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoroanilino)-4(3H)-pyrimidinone is a fluorinated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and drug discovery research. This compound is part of the privileged pyrimidine scaffold, a core structure found in a wide range of therapeutic agents due to its ability to mimic endogenous structures and interact with diverse biological targets . The incorporation of the 4-fluoroanilino group is a strategic modification in drug design, as fluorine substitution often enhances a compound's metabolic stability, lipophilicity, and binding affinity . Pyrimidine-based compounds, including those with similar substitution patterns, have demonstrated a broad spectrum of biological activities in scientific research, such as antimicrobial, anticancer, and anti-inflammatory properties . Specifically, related 2-anilino-4(3H)-pyrimidinone derivatives are investigated for their potential as enzyme inhibitors, particularly targeting kinases involved in critical cellular signaling pathways . The mechanism of action for these compounds often involves competitive binding to the active sites of enzymes, disrupting cellular processes and leading to effects such as the induction of apoptosis and suppression of cell proliferation . Researchers value this chemical class for its synthetic accessibility, which allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

2-(4-fluoroanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H8FN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15)

InChI Key

FNLBEMGGJIKKRR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC2=NC=CC(=O)N2)F

Canonical SMILES

C1=CC(=CC=C1NC2=NC=CC(=O)N2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinones

Antitumor Pyrimidinones

Evidence from studies on transplantable mouse bladder tumors (MBT-2) highlights the importance of halogen and aryl substitutions at positions 5 and 6 of the pyrimidinone core:

  • ABPP (2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone): Exhibited dose-dependent antitumor activity with an IC50 comparable to β-interferon but showed cytotoxicity at higher doses .
  • ABDFPP (2-amino-5-bromo-6-(2,5-difluorophenyl)pyrimidin-4(3H)-one): Demonstrated superior potency (mg/kg basis) and achieved 40% long-term cure rates in mice, attributed to the difluorophenyl group enhancing target interaction .

In contrast, 2-(4-fluoroanilino)-4(3H)-pyrimidinone lacks halogenation at position 5 or aryl groups at position 6, likely reducing its antitumor efficacy compared to ABDFPP.

Antibacterial Pyrimidinones

Structure-activity relationship (SAR) studies reveal that substitutions at position 3 (C-3) of the pyrimidinone ring are critical for antibacterial activity. For example:

  • Methyl or trifluoromethyl groups at C-5/C-6 had minimal impact on potency but influenced cytotoxicity .

Comparison with Quinazolinones and Other Heterocycles

Quinazolinones, which feature an additional fused benzene ring, share functional similarities with pyrimidinones:

  • 3-(2-Aminoethyl)-2-(4-fluoroanilino)quinazolin-4(3H)-one: This quinazolinone derivative exhibits broad biological activities, including antitumor and anti-inflammatory effects, likely due to the 4-fluoroanilino group enhancing receptor binding .

While the target pyrimidinone lacks the quinazolinone’s fused ring system, its simpler structure may offer advantages in synthetic accessibility and pharmacokinetic properties, such as improved solubility .

Role of the 4-Fluoroanilino Group

The 4-fluoroanilino substituent is a recurring motif in bioactive compounds:

  • Ganaplacide: A complex antimalarial agent with a 4-fluoroanilino group, highlighting its role in targeting parasitic enzymes .
  • 6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one: A direct analog of the target compound with an additional amino group at position 6.

Data Table: Key Pyrimidinone Derivatives and Their Properties

Compound Name Substituents Biological Activity IC50/Cytotoxicity Reference
This compound C2: 4-fluoroanilino; C3: H Under investigation Not reported
ABPP C2: phenyl; C5: Br; C6: H Antitumor IC50 = 2.9 µM (cytotoxic at 5.4 µM)
ABDFPP C2: 2,5-difluorophenyl; C5: Br Antitumor (40% cure rate) More potent than ABPP
6-Amino-2-((4-fluorophenyl)amino) C2: 4-fluoroanilino; C6: NH2 Synthetic intermediate N/A
2-Morpholinopyrimidin-4-ol C2: morpholine; C4: OH Kinase inhibitor scaffold N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.